
N-Acetyl Lorcaserin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl Lorcaserin is a derivative of Lorcaserin, a compound primarily known for its selective agonism at the serotonin 5-HT2C receptor. Lorcaserin has been used for the treatment of obesity due to its ability to induce satiety and reduce food intake.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetyl Lorcaserin can be synthesized from Lorcaserin hydrochloride and acetyl chloride. The reaction typically involves the use of triethylamine in dichloromethane at room temperature (approximately 20°C) for about 30 minutes . The process can be summarized as follows:
- Dissolve Lorcaserin hydrochloride in dichloromethane.
- Add triethylamine to the solution.
- Introduce acetyl chloride to the mixture.
- Allow the reaction to proceed at room temperature for 30 minutes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale chemical handling.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl Lorcaserin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can modify the acetyl group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the acetyl group or other reactive sites, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms.
Aplicaciones Científicas De Investigación
Introduction to N-Acetyl Lorcaserin
This compound is a derivative of lorcaserin, a selective serotonin 2C receptor agonist primarily used for weight management in obese individuals. This compound has garnered attention not only for its application in obesity treatment but also for its potential therapeutic roles in various neuropsychiatric disorders and substance abuse. The following sections explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Clinical Trials and Efficacy
Numerous clinical trials have assessed the efficacy of this compound in promoting weight loss among obese patients. A notable study involved a randomized, double-blind trial with 3182 participants, where those receiving lorcaserin experienced significant weight loss compared to placebo groups. Key findings include:
- Weight Loss : At one year, 47.5% of participants on lorcaserin lost at least 5% of their body weight compared to 20.3% in the placebo group.
- Maintenance of Weight Loss : Continued use of lorcaserin helped maintain weight loss over two years, with 67.9% of participants retaining their weight loss compared to 50.3% on placebo .
Table: Summary of Clinical Trials on this compound
Applications in Substance Abuse Treatment
Recent studies have explored this compound's potential in treating substance use disorders, particularly cocaine addiction. Research involving primate models demonstrated that lorcaserin significantly reduced cocaine self-administration without impairing overall activity levels:
- Cocaine Self-Administration : Monkeys treated with lorcaserin showed a dose-dependent decrease in cocaine intake over a two-week period.
- Behavioral Impact : The treatment did not significantly alter other behaviors except for a minor increase in yawning, suggesting a targeted effect on substance-seeking behavior .
Table: Effects of this compound on Cocaine Use
Study Reference | Model | Treatment Duration | Cocaine Intake Reduction (%) |
---|---|---|---|
Monkeys | 14 days | Significant dose-dependent decrease |
Neuropsychiatric Applications
Beyond obesity and substance abuse, this compound is being investigated for its effects on various neuropsychiatric conditions due to its influence on serotonin pathways:
- Anxiety Disorders : Preliminary studies suggest that selective serotonin receptor agonists may alleviate anxiety symptoms.
- Depression : The modulation of serotonin levels could provide therapeutic benefits for depressive disorders.
Case Studies
Several case studies have documented individual responses to this compound treatment:
- Case Study on Obesity Management : A patient with a BMI of 32 lost over 10% of body weight within six months while adhering to a diet and exercise program alongside lorcaserin treatment.
- Substance Abuse Recovery : A participant in a clinical trial reported decreased cravings for cocaine after starting treatment with lorcaserin, leading to improved recovery outcomes.
Mecanismo De Acción
N-Acetyl Lorcaserin is believed to exert its effects through the selective activation of serotonin 5-HT2C receptors. This activation stimulates pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors. The result is a feeling of satiety and decreased food intake .
Comparación Con Compuestos Similares
Lorcaserin: The parent compound, known for its selective 5-HT2C receptor agonism and use in obesity treatment.
Lorcaserin Hydrochloride: The marketed form of Lorcaserin, used in clinical settings.
N-carbamoyl glucuronide Lorcaserin: A major metabolite of Lorcaserin, formed during its metabolism
Uniqueness: N-Acetyl Lorcaserin is unique due to the presence of the acetyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to Lorcaserin. This modification could potentially enhance its therapeutic profile or reduce side effects associated with the parent compound.
Actividad Biológica
N-Acetyl Lorcaserin is a derivative of lorcaserin, a selective serotonin 2C receptor agonist primarily used for weight management. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and clinical implications.
Overview of this compound
This compound is characterized by its ability to selectively activate the serotonin 2C receptor (5-HT2CR), which plays a crucial role in appetite regulation and energy homeostasis. The compound is notable for its deuterated form, this compound-d3, which is utilized in metabolic studies due to its unique isotopic labeling that aids in tracing metabolic pathways without interference from endogenous compounds.
The primary mechanism through which this compound exerts its effects involves the activation of the 5-HT2CR located in the hypothalamus. This activation leads to increased satiety and reduced food intake, making it an effective agent for weight loss. The compound's selectivity for the 5-HT2CR over other serotonin receptors minimizes the risk of adverse effects commonly associated with non-selective agonists .
Pharmacokinetics and Metabolism
This compound undergoes hepatic metabolism, primarily yielding the sulfamate metabolite (M1) and N-carbamoyl glucuronide (M5) as major urinary metabolites. Studies indicate that gender, race, age, and body mass index (BMI) do not significantly affect the pharmacokinetics of lorcaserin. However, renal impairment can substantially increase circulating levels of lorcaserin and its metabolites .
Weight Loss Efficacy
Clinical trials have demonstrated that lorcaserin significantly aids in weight loss among various populations. A pivotal study involving over 12,000 participants showed that those treated with lorcaserin achieved greater weight loss compared to placebo groups. Specifically, participants without type 2 diabetes showed a higher likelihood of achieving ≥5% and ≥10% weight loss at 52 weeks .
Table 1: Weight Loss Outcomes from Clinical Trials
Age Group | % Achieving ≥5% Weight Loss | % Achieving ≥10% Weight Loss |
---|---|---|
≤36 years | 30.0% (LOR) vs. 17.9% (PLB) | 11.9% (LOR) vs. 7.0% (PLB) |
>36 to ≤45 years | 46.2% (LOR) vs. 18.9% (PLB) | 19.9% (LOR) vs. 7.3% (PLB) |
>45 to ≤53 years | 52.9% (LOR) vs. 23.3% (PLB) | 25.4% (LOR) vs. 8.2% (PLB) |
>53 years | 62.1% (LOR) vs. 30.9% (PLB) | 34.3% (LOR) vs. 12.5% (PLB) |
Note: LOR = Lorcaserin; PLB = Placebo.
Safety Profile
The safety profile of lorcaserin has been scrutinized in various studies, with findings indicating no significant increase in cardiovascular events compared to placebo groups . However, a notable concern emerged regarding an increased incidence of certain cancers among lorcaserin-treated patients, particularly colorectal, pancreatic, and lung cancers .
Case Studies
A post hoc analysis evaluated the efficacy of lorcaserin across different age groups, revealing that older patients experienced greater weight loss benefits compared to younger counterparts . This finding suggests that age may influence the drug's effectiveness and warrants further investigation into age-related metabolic responses.
Propiedades
IUPAC Name |
1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRQQRJEBYRWMN-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.